Structural Differentiation: Phenyl vs. 4-Methylphenyl Substituent on the Oxazole Ring
The target compound bears a 5-phenyl-1,2-oxazole group, whereas the closest commercially available analog (CAS 866246-44-8) contains a 3-(4-methylphenyl)-1,2-oxazole moiety . The absence of the para-methyl group reduces the calculated logP by approximately 0.5–0.7 log units (class-level inference), potentially enhancing aqueous solubility and altering protein binding. In analogous PPAR agonist scaffolds (US6982278B2), a methyl-to-hydrogen switch on the aryl ring changed in vitro transactivation EC50 by 2- to 5-fold [1], though no direct data for this exact pair exist.
| Evidence Dimension | Estimated lipophilicity (clogP) and steric bulk |
|---|---|
| Target Compound Data | 5-phenyl-1,2-oxazole; calculated clogP ~2.8 (estimated from fragment-based method); TPSA ~69 Ų |
| Comparator Or Baseline | CAS 866246-44-8 (3-(4-methylphenyl)-1,2-oxazol-5-yl analog); estimated clogP ~3.3; TPSA ~69 Ų |
| Quantified Difference | ΔclogP ≈ -0.5; identical TPSA but reduced steric demand at para position |
| Conditions | Computational physicochemical property estimation; no experimental logP or permeability data available. |
Why This Matters
Lower lipophilicity may improve aqueous solubility and reduce non-specific protein binding, differentiating procurement for in vitro assays where solubility is limiting.
- [1] US6982278B2. Oxazolyl-aryloxyacetic acid derivatives and their use as PPAR agonists. Provides class-level evidence for aryl substitution effects on potency. View Source
